Potassium 3-hydroxyphenyltrifluoroborate
Overview
Description
Potassium 3-hydroxyphenyltrifluoroborate is a heterocyclic organic compound with the molecular formula C6H5BF3KO . It is used for experimental and research purposes .
Synthesis Analysis
Potassium 3-hydroxyphenyltrifluoroborate can be synthesized from 3-Hydroxyphenylboronic acid . The development of a manufacturing-scale synthesis of potassium 2-fluoro-6-hydroxyphenyltrifluoroborate was achieved, indicating that the pH of the reaction medium is a critical process parameter .Molecular Structure Analysis
The molecular weight of Potassium 3-hydroxyphenyltrifluoroborate is 200.01 g/mol . The InChI string isInChI=1S/C6H5BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4,11H;/q-1;+1
. The canonical SMILES string is B-O)(F)(F)F. [K+]
. Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium 3-hydroxyphenyltrifluoroborate has a molecular weight of 200.01 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 . The exact mass is 200.0022609 g/mol . The topological polar surface area is 20.2 Ų . The melting point is 170-190 °C .Scientific Research Applications
Chemical Properties
Potassium 3-hydroxyphenyltrifluoroborate has the empirical formula C6H5BF3KO and a molecular weight of 200.01 . It is a solid substance with a melting point between 170-190 °C .
Stability
This compound is stable under normal conditions. It is air-stable and moisture-stable , which makes it easy to handle and store.
Cross-Coupling Reactions
Potassium trifluoroborates are a special class of organoboron reagents that are used in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters, including better stability and compatibility with strong oxidative conditions .
Epoxidation of C=C Bonds
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
C–C Bond Forming Reactions
Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .
Advantages Over Other Organoboron Reagents
Compared to other organoboron reagents, potassium trifluoroborates are more compliant with strong oxidative conditions . They are also moisture- and air-stable, which makes them easier to handle and store .
Synthesis of Complex Molecules
Due to their stability and versatility, potassium trifluoroborates are often used in the synthesis of complex molecules. They can be used in a variety of reactions, making them a valuable tool in the field of synthetic chemistry .
Safety and Hazards
properties
IUPAC Name |
potassium;trifluoro-(3-hydroxyphenyl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3O.K/c8-7(9,10)5-2-1-3-6(11)4-5;/h1-4,11H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQWTFIFFNYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)O)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635709 | |
Record name | Potassium trifluoro(3-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-hydroxyphenyltrifluoroborate | |
CAS RN |
871231-45-7 | |
Record name | Potassium trifluoro(3-hydroxyphenyl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 3-hydroxyphenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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